Anhydro Galantamine
Overview
Description
Anhydro Galantamine is an impurity of Galantamine . Galantamine is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme, which is a widely studied therapeutic target used in the treatment of Alzheimer’s disease .
Synthesis Analysis
Galantamine can be manufactured by total synthesis . A 15-step synthesis renders the pure (−)-enantiomer of galantamine in an overall yield of 9.3% . A laccase procedure, with an overall yield of 34%, represents a scalable and environmentally friendly alternative to previously reported syntheses of galantamine .Molecular Structure Analysis
Galantamine fits well in the catalytic site of AChE, but it is too short to block the peripheral anionic site (PAS) of the enzyme . The ZINC08342556 (LMQC5) molecule has in its structure a triazolothiadiazine group .Chemical Reactions Analysis
Galantamine is extracted from the bulbs of daffodils . The resulting racemic narwedine is subjected to lithium aluminum hydride reduction to give racemic mixtures of galantamine and epi-galantamine .Physical And Chemical Properties Analysis
For determination of Galantamine hydrobromide in tablets, UV-spectrophotometry at λ = 287 nm and λ = 289 nm has been described .Scientific Research Applications
Allosteric Potentiation of Neuronal Nicotinic Receptors : Galantamine has been identified as a potent allosteric potentiating ligand of various human nicotinic receptors, which supports its therapeutic action in Alzheimer's disease due to its sensitizing action on these receptors rather than by general cholinergic enhancement (Samochocki et al., 2003).
Modulation of Human α4/β2 Nicotinic Acetylcholine Receptors : Galantamine also acts as an allosterically potentiating ligand on the α4/β2 subtype of nicotinic receptors, which are the most abundant in the human brain. This is a unique property not shared by all acetylcholinesterase inhibitors (Samochocki et al., 2000).
Impact on Brain Atrophy in Mild Cognitive Impairment : A study found that galantamine treatment in patients with mild cognitive impairment resulted in a lower rate of whole brain atrophy, particularly in individuals carrying the APOE ε4 allele (Prins et al., 2014).
Neuroprotective Effects : Galantamine has shown potential in neuroprotection, particularly against beta-amyloid-enhanced glutamate toxicity, which is a key pathological feature in Alzheimer's disease. Its neuroprotective mechanism is mediated via the alpha7 nicotinic acetylcholine receptor-PI3K cascade (Kihara et al., 2004).
Inhibition of Beta-Amyloid Aggregation and Cytotoxicity : Galantamine has demonstrated the ability to inhibit the aggregation of beta-amyloid peptides and reduce their cytotoxicity, suggesting a potential disease-modifying effect in Alzheimer's disease (Matharu et al., 2009).
Effect on Hippocampal Metabolites in Alzheimer’s Disease : Treatment with galantamine resulted in detectable changes in hippocampal metabolites, which were associated with improved cognitive performance, indicating its effect on glutamatergic neurotransmission (Penner et al., 2010).
Prevention of Apoptosis Induced by Beta-Amyloid and Thapsigargin : Galantamine's antiapoptotic effect against beta-amyloid-induced toxicity involves the activation of nicotinic receptors and upregulation of the antiapoptotic protein Bcl-2, which might explain its beneficial effects in Alzheimer's disease (Arias et al., 2004).
Safety And Hazards
Common side effects of galantamine may include nausea, vomiting, diarrhea, loss of appetite, headache, dizziness, or weight loss . Serious side effects may include chest pain, slow heart rate, little or no urinating, blood in your urine, signs of stomach bleeding, liver problems, dehydration symptoms, a light-headed feeling, like you might pass out, or severe skin reaction .
Future Directions
properties
IUPAC Name |
(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,13,15-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h3-8,14H,9-11H2,1-2H3/t14-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWHKLZOMVLIBL-YOEHRIQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC=CC2OC4=C(C=CC(=C34)C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=CC=C[C@@H]2OC4=C(C=CC(=C34)C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216701 | |
Record name | R-116937 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anhydro Galantamine | |
CAS RN |
664995-65-7 | |
Record name | R-116937 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664995657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-116937 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-116937 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6CO8F66S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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